molecular formula C9H7F3O B2682669 2-Phenyl-2-(trifluoromethyl)oxirane CAS No. 75590-22-6

2-Phenyl-2-(trifluoromethyl)oxirane

Cat. No. B2682669
CAS RN: 75590-22-6
M. Wt: 188.149
InChI Key: JCJQTSDFRCDMGF-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(trifluoromethyl)oxirane” is a chemical compound with the CAS Number: 75590-22-6 . It has a molecular weight of 188.15 and its IUPAC name is 2-phenyl-2-(trifluoromethyl)oxirane . It is typically stored at 4°C and is in liquid form .


Synthesis Analysis

The synthesis of (trifluoromethyl)oxirane can be achieved through the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C . This affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .


Molecular Structure Analysis

The InChI code for “2-Phenyl-2-(trifluoromethyl)oxirane” is 1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The ring-opening reaction of oxirane by carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are often used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .


Physical And Chemical Properties Analysis

“2-Phenyl-2-(trifluoromethyl)oxirane” is a liquid and is stored at temperatures around 4°C .

Scientific Research Applications

Synthesis and Biological Activity

2-Phenyl-2-(trifluoromethyl)oxirane derivatives have been investigated for their potential biological activities. For example, a study conducted by Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, revealing that most compounds exhibited significant blood glucose-lowering activities in fasted rats. The study highlighted the influence of substituents like Cl or CF3 on the phenyl ring in determining effectiveness (Eistetter & Wolf, 1982).

Chiral Resolution Reagents

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a derivative of 2-Phenyl-2-(trifluoromethyl)oxirane, has been used as a chiral resolution reagent for α-chiral amines. Rodríguez-Escrich et al. (2005) reported that this compound reacts with various α-chiral primary and secondary amines, offering a versatile method for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure (R)- and (S)-(trifluoromethyl)oxirane has been explored. Bussche-Hünnefeld, Cescato, and Seebach (1992) discussed the reduction of ethyl trifluoropyruvate to rac-trifluorolactic acid, followed by resolution and conversion into the oxirane, demonstrating a method to obtain these compounds with high enantiomeric purity (Bussche-Hünnefeld et al., 1992).

Polymerization Studies

The potential of 2-Phenyl-2-(trifluoromethyl)oxirane in polymerization has been explored in several studies. For instance, Soeda et al. (2002) investigated the enzymatic ring-opening polymerization of oxiranes like glycidyl phenyl ether with dicarboxylic anhydrides to produce polyesters containing some ether linkages (Soeda et al., 2002).

Structure and Spectroscopy

The molecular structure of phenyloxirane, a closely related compound, has been studied using ab initio vibrational spectroscopy. Ashvar, Devlin, and Stephens (1999) analyzed the vibrational spectra and determined the structure of phenyloxirane in solution (Ashvar et al., 1999).

Mechanism of Action

The mechanism of the β-hydroxypropyl ester formation comprises the following stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring opening of both nonactivated and activated oxirane .

Safety and Hazards

The compound is associated with several hazard statements including H302, H311, H315, H318, H335, and H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P332+P313, P361, P362, P363, P403+P233, P405, and P501 .

Future Directions

Future research could explore the regiospecific and diastereoselective ring-opening of optically pure (S)-(−)-2-(trifluoromethyl)oxirane . This could lead to new methods for the synthesis of pharmaceutical and natural products .

properties

IUPAC Name

2-phenyl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJQTSDFRCDMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(trifluoromethyl)oxirane

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